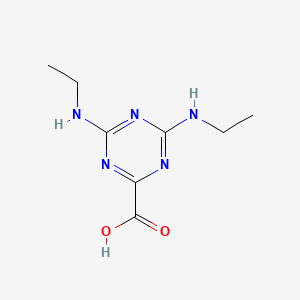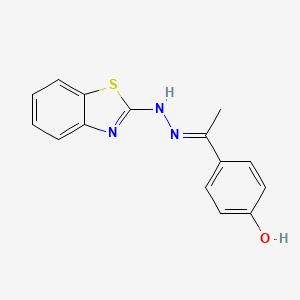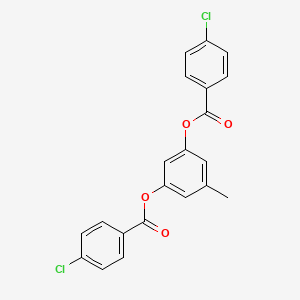![molecular formula C14H12N2O4 B11539590 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is a Schiff base compound, characterized by the presence of an azomethine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, biological activity, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 3-(hydroxymethyl)aniline and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the azomethine bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: 2-[(E)-{[3-(carboxy)phenyl]imino}methyl]-4-nitrophenol.
Reduction: 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-aminophenol.
Substitution: 2-[(E)-{[3-(chloromethyl)phenyl]imino}methyl]-4-nitrophenol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is used as a ligand in coordination chemistry
Biology
The compound exhibits biological activity, including antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine
Research in medicine focuses on the compound’s potential as an anti-cancer agent. Its ability to form complexes with metal ions is explored for targeted drug delivery and imaging applications.
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The biological activity of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is primarily due to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the activity of enzymes by binding to their active sites, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]phenol
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-chlorophenol
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-methylphenol
Uniqueness
Compared to similar compounds, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is unique due to the presence of the nitro group, which enhances its electron-withdrawing properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-[[3-(hydroxymethyl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O4/c17-9-10-2-1-3-12(6-10)15-8-11-7-13(16(19)20)4-5-14(11)18/h1-8,17-18H,9H2 |
Clé InChI |
QWDLCXNDQXFPMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)

![4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11539527.png)
![(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11539535.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11539545.png)
![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)

![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)
![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
